Ethyl 4,5-Difluorobenzimidazole-2-carboxylate

Physicochemical profiling Drug-likeness Ionization state

Ethyl 4,5-Difluorobenzimidazole-2-carboxylate is a fluorinated benzimidazole-2-carboxylate ester (C₁₀H₈F₂N₂O₂, MW 226.18) characterized by vicinal fluorine substitution at the 4- and 5-positions of the benzimidazole scaffold and an ethyl ester at the 2-position. This difluoro substitution pattern confers distinct physicochemical properties relative to non-fluorinated and mono-fluorinated analogs, including a substantially lower predicted pKa (6.34 vs.

Molecular Formula C10H8F2N2O2
Molecular Weight 226.18 g/mol
Cat. No. B13670683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-Difluorobenzimidazole-2-carboxylate
Molecular FormulaC10H8F2N2O2
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(N1)C=CC(=C2F)F
InChIInChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-6-4-3-5(11)7(12)8(6)14-9/h3-4H,2H2,1H3,(H,13,14)
InChIKeyYENJTCCVMPDUTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5-Difluorobenzimidazole-2-carboxylate (CAS 1566076-86-5): Procurement-Relevant Physicochemical and Structural Profile


Ethyl 4,5-Difluorobenzimidazole-2-carboxylate is a fluorinated benzimidazole-2-carboxylate ester (C₁₀H₈F₂N₂O₂, MW 226.18) characterized by vicinal fluorine substitution at the 4- and 5-positions of the benzimidazole scaffold and an ethyl ester at the 2-position . This difluoro substitution pattern confers distinct physicochemical properties relative to non-fluorinated and mono-fluorinated analogs, including a substantially lower predicted pKa (6.34 vs. ~10.5 for the non-fluorinated parent) and higher calculated logP (~2.24 vs. ~1.74), which directly influence ionization state at physiological pH and passive membrane permeability potential [1]. The compound serves as a versatile synthetic intermediate and a privileged scaffold for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting antiviral, anticancer, and kinase inhibition applications [2][3].

Why Ethyl 4,5-Difluorobenzimidazole-2-carboxylate Cannot Be Readily Interchanged with Unsubstituted or Mono-Fluorinated Analogs


Generic substitution among benzimidazole-2-carboxylate esters is not advisable due to a confluence of physicochemical and pharmacological differences driven by the 4,5-difluoro substitution pattern. The dual fluorine atoms at the 4- and 5-positions reduce the benzimidazole NH pKa from approximately 10.5 (non-fluorinated parent, CAS 1865-09-4) to 6.34, fundamentally altering the protonation state and hydrogen-bond donor/acceptor capacity at physiological pH 7.4 . Concurrently, the logP increases by approximately 0.5 log units (from ~1.74 to ~2.24), enhancing lipophilicity-driven membrane partitioning and potentially altering oral absorption and tissue distribution profiles . Critically, class-level metabolic stability evidence demonstrates that fluorine incorporation on the benzimidazole ring slows CYP450-mediated oxidative metabolism relative to non-fluorinated counterparts, while electron-donating substituents (e.g., methyl) accelerate metabolic clearance, establishing that the presence, number, and position of fluorine atoms are non-interchangeable determinants of pharmacokinetic fate [1][2].

Quantitative Differentiation Evidence for Ethyl 4,5-Difluorobenzimidazole-2-carboxylate: Head-to-Head Physicochemical and Class-Level Pharmacological Comparisons


pKa Shift of ~4.1 Log Units Relative to Non-Fluorinated Analog: Impact on Ionization State at Physiological pH

The predicted pKa of Ethyl 4,5-Difluorobenzimidazole-2-carboxylate is 6.34 ± 0.30 , compared to 10.49 ± 0.10 for the non-fluorinated analog Ethyl 1H-benzimidazole-2-carboxylate (CAS 1865-09-4) . This ~4.1 log unit reduction in basicity is attributed to the electron-withdrawing effect of the two ortho-related fluorine atoms on the benzimidazole ring. At physiological pH 7.4, the non-fluorinated analog (pKa 10.49) exists almost entirely in the protonated (conjugate acid) form, whereas the 4,5-difluoro compound (pKa 6.34) is predominantly deprotonated (neutral free base). This inversion of the dominant ionization species has direct consequences for hydrogen-bonding capacity, aqueous solubility, and passive membrane permeability.

Physicochemical profiling Drug-likeness Ionization state

Lipophilicity Enhancement: +0.50 logP Units vs. Non-Fluorinated Parent for Improved Membrane Partitioning Potential

Ethyl 4,5-Difluorobenzimidazole-2-carboxylate exhibits a calculated logP (clogP) of approximately 2.24 , representing an increase of roughly 0.50 log units relative to the non-fluorinated Ethyl 1H-benzimidazole-2-carboxylate (LogP ≈ 1.74) [1]. For comparative context, the mono-fluorinated analog Ethyl 6-fluoro-1H-benzimidazole-2-carboxylate (CAS 1340179-82-9) has a reported XlogP of approximately 2.1 , indicating that the second fluorine atom contributes an additional ~0.14 logP increment. This stepwise lipophilicity progression (non-fluorinated ≈ 1.74 → mono-fluoro ≈ 2.1 → 4,5-difluoro ≈ 2.24) provides medicinal chemists with a quantifiable lipophilicity tuning range.

Lipophilicity Membrane permeability ADME

Fluorine-Driven Metabolic Stability Advantage: Class-Level Evidence for Slowed CYP450 Oxidative Metabolism

A systematic SAR investigation of benzimidazole metabolic stability by Sanchez (Drew University, 2016) demonstrated that addition of electron-withdrawing fluorine substituents to the benzimidazole ring portion slowed the in vitro metabolic rate by human liver microsomal CYP450 enzymes, while electron-donating groups (e.g., methyl) accelerated metabolic clearance [1]. This finding is corroborated at the drug-discovery campaign level by Ojima et al. (2017), who reported that strategic fluorine incorporation into benzimidazole lead compounds targeting FtsZ was required to address insufficient metabolic and plasma stability of the non-fluorinated precursors [2]. In the antiviral domain, Randolph et al. (2016) explicitly demonstrate that fluorobenzimidazole-based HCV NS5A inhibitors exhibit improved pharmacokinetic properties compared to non-fluorinated benzimidazole analogs, with the fluorinated series showing superior exposure and half-life characteristics [3].

Metabolic stability CYP450 metabolism Drug metabolism

Regioisomeric Precision: 4,5-Difluoro vs. 5,6-Difluoro Substitution Creates Distinct Electronic and Steric Environments Around the Imidazole NH and 2-Carboxylate

Ethyl 4,5-Difluorobenzimidazole-2-carboxylate (CAS 1566076-86-5) is the regioisomer bearing fluorine atoms adjacent to the imidazole ring fusion (4- and 5-positions, equivalent to 6- and 7-positions in systematic 1H-benzo[d]imidazole nomenclature) . The alternative difluoro regioisomer Ethyl 5,6-Difluorobenzimidazole-2-carboxylate (CAS 1341069-68-8) positions the fluorine atoms on the distal benzene ring positions . In the 4,5-difluoro isomer, both fluorine atoms are ortho to the imidazole fusion carbons, exerting a direct and maximal electron-withdrawing inductive effect on the imidazole ring system, which manifests in the pronounced pKa suppression (pKa 6.34 vs. ~10.5 for the non-fluorinated analog) . In the 5,6-difluoro regioisomer, the fluorine atoms are more distant from the imidazole NH, resulting in diminished electronic modulation. This regiochemical distinction also affects the steric environment around the 2-carboxylate ester, influencing the geometry of potential hydrogen-bonding interactions with biological targets.

Regiochemistry Electronic effects Scaffold differentiation

Fluorobenzimidazole Class Antiviral Validation: Broad-Genotype HCV Inhibition with PK Advantage Over Non-Fluorinated Series

Randolph et al. (2016) reported that fluorobenzimidazole analogs demonstrate potent, broad-genotype in vitro activity against HCV genotypes 1–6 replicons and retain activity against NS5A variants that exhibit orders-of-magnitude reduced susceptibility to first-generation NS5A inhibitors [1]. Within this study, the fluorobenzimidazole inhibitor class was shown to possess improved pharmacokinetic properties compared to non-fluorinated benzimidazole analogs—a finding attributed to the fluorine-mediated enhancement of metabolic stability and membrane permeability [1]. This antiviral precedent is complemented by the Ledipasvir (GS-5885) development story, where a benzimidazole-difluorofluorene-imidazole core achieved a GT1a replicon EC₅₀ of 31 pM and an extended human plasma half-life of 37–45 hours, yielding sustained virologic response rates up to 100% in combination therapy [2].

Antiviral HCV NS5A Pharmacokinetics

Density and Boiling Point Elevation: Physical Property Signatures for Purification and Formulation Process Development

The predicted density of Ethyl 4,5-Difluorobenzimidazole-2-carboxylate is 1.432 ± 0.06 g/cm³, compared to 1.272 ± 0.06 g/cm³ for the non-fluorinated Ethyl 1H-benzimidazole-2-carboxylate . This represents a ~12.6% increase in density attributable to the replacement of two hydrogen atoms (van der Waals radius ~1.20 Å each) with two fluorine atoms (van der Waals radius ~1.47 Å each) and the associated increase in molecular polarizability and crystal packing efficiency. The predicted boiling point is correspondingly elevated: 359.6 ± 45.0 °C for the difluoro compound versus 350.0 ± 25.0 °C for the non-fluorinated analog . These differences, while modest in absolute terms, are relevant for preparative chromatography method development, distillation-based purification strategies, and solid-state formulation processing.

Process chemistry Purification Formulation

Optimal Application Scenarios for Ethyl 4,5-Difluorobenzimidazole-2-carboxylate Based on Quantified Differentiation Evidence


Lead Optimization of Antiviral Agents Requiring Improved Pharmacokinetic Profiles

Based on the class-level evidence from Randolph et al. (2016) showing that fluorobenzimidazole HCV NS5A inhibitors possess improved pharmacokinetic properties versus non-fluorinated analogs, and the clinical validation of the fluorobenzimidazole-containing drug Ledipasvir (human t₁/₂ = 37–45 h, GT1a EC₅₀ = 31 pM), Ethyl 4,5-Difluorobenzimidazole-2-carboxylate is a strategically appropriate building block for antiviral medicinal chemistry programs where metabolic stability and membrane permeability are rate-limiting optimization parameters [1]. The 2-ethyl carboxylate ester provides a synthetic handle for further elaboration (hydrolysis to carboxylic acid, amidation, or reduction) while the 4,5-difluoro motif delivers the PK-enhancing benefits of fluorination without requiring additional synthetic steps to introduce fluorine atoms post-scaffold assembly.

Physicochemical Property-Driven Fragment and Scaffold Replacement in Kinase Inhibitor Design

The 4.1-unit pKa differential relative to the non-fluorinated benzimidazole-2-carboxylate (6.34 vs. 10.49) makes this compound a preferred scaffold when a neutral heterocycle at physiological pH is desired for target binding or permeability optimization [1]. In kinase inhibitor programs, where benzimidazole cores frequently engage the hinge region via hydrogen-bonding interactions, the substantially reduced basicity of the 4,5-difluoro core alters the protonation-dependent hydrogen-bond donor/acceptor character of the imidazole NH—an effect that can be exploited to tune binding affinity and selectivity across the kinome [2].

SAR Exploration of Fluorine Position Effects in Benzimidazole-Based Metabolic Stability Optimization

The Sanchez (2016) thesis demonstrates that fluorine substitution on the benzimidazole ring slows CYP450-mediated metabolic oxidation, while methyl substitution accelerates it [1]. When designing a matrix of analogs to probe metabolic stability SAR, Ethyl 4,5-Difluorobenzimidazole-2-carboxylate provides a defined, two-fluorine baseline that can be systematically compared with the non-fluorinated (CAS 1865-09-4), mono-fluorinated (CAS 1340179-82-9), and regioisomeric 5,6-difluoro (CAS 1341069-68-8) analogs to deconvolute the contributions of fluorine number, position, and electronic environment to in vitro intrinsic clearance.

Crystal Engineering and Solid-State Form Development Leveraging Fluorine-Mediated Intermolecular Interactions

Structural investigations by Pérez-Torralba et al. (2016) demonstrate that fluorine substitution on benzimidazoles introduces C–F···H–N and C–F···F–C intermolecular contacts that increase the dimensionality of hydrogen-bonded networks in the solid state [1]. The 4,5-difluoro pattern, with two proximal fluorine atoms, provides a higher density of potential halogen-bond acceptor sites compared to mono-fluorinated analogs. For pharmaceutical solid-form screening (polymorph, cocrystal, and salt selection), this enhanced intermolecular interaction capacity may yield a richer landscape of crystalline forms with differentiated solubility, dissolution rate, and stability profiles—an important consideration for procurement when the intended downstream application includes formulation development.

Quote Request

Request a Quote for Ethyl 4,5-Difluorobenzimidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.